1-((3-fluorobenzyl)thio)-N-isopropyl-4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
1-((3-fluorobenzyl)thio)-N-isopropyl-4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex heterocyclic compound that belongs to the class of 1,2,4-triazole-containing scaffolds. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-fluorobenzyl)thio)-N-isopropyl-4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves multiple steps. The key steps include the formation of the 1,2,4-triazole ring and the subsequent introduction of the fluorobenzylthio and methylbenzyl groups. Common reagents used in these reactions include 3-amino-1,2,4-triazole, isocyanates, and various halogenated benzyl compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions
1-((3-fluorobenzyl)thio)-N-isopropyl-4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the fluorobenzylthio group with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
1-((3-fluorobenzyl)thio)-N-isopropyl-4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-((3-fluorobenzyl)thio)-N-isopropyl-4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A well-known antifungal agent containing a 1,2,4-triazole ring.
Anastrozole: An anticancer drug that also contains a 1,2,4-triazole moiety.
Uniqueness
1-((3-fluorobenzyl)thio)-N-isopropyl-4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple interactions with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C28H26FN5O2S |
---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
1-[(3-fluorophenyl)methylsulfanyl]-4-[(4-methylphenyl)methyl]-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C28H26FN5O2S/c1-17(2)30-25(35)21-11-12-23-24(14-21)34-27(33(26(23)36)15-19-9-7-18(3)8-10-19)31-32-28(34)37-16-20-5-4-6-22(29)13-20/h4-14,17H,15-16H2,1-3H3,(H,30,35) |
InChI Key |
NFIRGUPIZLLUEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NC(C)C)N4C2=NN=C4SCC5=CC(=CC=C5)F |
Origin of Product |
United States |
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